An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-hydroxy-2-methylpropanoate
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-hydroxy-2-methylpropanoate
Foreword
Ethyl 3-hydroxy-2-methylpropanoate, a chiral β-hydroxy ester, represents a cornerstone building block in modern asymmetric synthesis. Its value extends across pharmaceuticals, agrochemicals, and fragrance industries, where precise stereochemical control is not merely advantageous but often a prerequisite for biological activity and product efficacy. This guide provides an in-depth exploration of its core chemical properties, synthesis methodologies, reactivity, and analytical characterization. The content herein is curated for researchers, chemists, and drug development professionals, offering not just data, but a causal understanding of the principles governing its application. We will delve into the mechanistic underpinnings of its synthesis and provide actionable protocols, grounded in authoritative sources, to empower scientists in their research and development endeavors.
Core Physicochemical & Structural Properties
Ethyl 3-hydroxy-2-methylpropanoate is a bifunctional molecule containing both a secondary alcohol and an ethyl ester group. This structure imparts a specific set of physical and chemical characteristics that are crucial for its handling and application in synthesis. The presence of a stereocenter at the C2 position means it exists as two enantiomers, (R) and (S), which often exhibit distinct biological activities.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 3-hydroxy-2-methylpropanoate | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Monoisotopic Mass | 132.078644241 Da | [1][2] |
| CAS Number | 89534-52-1 (for the racemate) | [1] |
| Canonical SMILES | CCOC(=O)C(C)CO | [1] |
| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [1][2] |
| XlogP (Predicted) | 0.3 | [1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem Database |
| Hydrogen Bond Acceptor Count | 3 | PubChem Database |
| Rotatable Bond Count | 4 | PubChem Database |
| Topological Polar Surface Area | 46.5 Ų |[1][3] |
Synthesis Methodologies: From Classic Reactions to Asymmetric Strategies
The synthesis of β-hydroxy esters like ethyl 3-hydroxy-2-methylpropanoate is a well-established field, with the Reformatsky reaction being a foundational method. However, for applications in drug development, achieving high enantiomeric purity is critical, necessitating the use of asymmetric synthesis techniques.
The Reformatsky Reaction
The Reformatsky reaction is a classic organometallic reaction that forms β-hydroxy esters by the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5] The key to this reaction's utility is the formation of an organozinc reagent, or a "Reformatsky enolate," from the α-halo ester and zinc.[5][6] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality, thus avoiding self-condensation.[5]
Mechanism Rationale:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-haloester (e.g., ethyl 2-bromopropionate). This step is often initiated by activating the zinc surface, for instance, with a crystal of iodine.[6][7]
-
Enolate Formation: The resulting organozinc intermediate rearranges to form a zinc enolate.[5][6]
-
Carbonyl Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde (in this case, formaldehyde or its equivalent) via a six-membered, chair-like transition state.[5][6]
-
Workup: An acidic workup protonates the resulting zinc alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[5][6]
Caption: Diagram 1: Generalized mechanism of the Reformatsky reaction.
Asymmetric Synthesis: Biocatalytic Reduction
For producing enantiomerically pure forms, such as the (R)-enantiomer (a derivative of the valuable "Roche ester"), biocatalytic methods are highly effective.[8] Enoate reductases, often from the 'Old Yellow Enzyme' (OYE) family, can perform asymmetric bioreduction of α,β-unsaturated precursors like ethyl 2-(hydroxymethyl)acrylate.[8][9][10]
Causality of Experimental Choice: This enzymatic approach is chosen for its exceptional stereoselectivity, often yielding products with >99% enantiomeric excess (ee).[8][9] The reaction proceeds under mild, environmentally benign conditions (aqueous buffer, room temperature), avoiding the need for chiral auxiliaries or expensive metal catalysts required in other asymmetric methods.[11] The choice of enzyme and any O-protective groups on the substrate can significantly impact the reaction rate, though the stereoselectivity often remains high.[8]
Generalized Experimental Protocol: Reformatsky Synthesis
This protocol is a self-validating system; successful formation of the product is confirmed by the analytical characterization steps outlined in the next section.
-
Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Add a crystal of iodine and gently warm the flask until the purple vapor dissipates. This process removes the deactivating oxide layer from the zinc surface.[7] Allow the flask to cool.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or toluene). To the stirred suspension, add a solution of ethyl 2-bromopropionate (1.0 eq) and formaldehyde (1.1 eq, often used as its trimer, 1,3,5-trioxane) in the same solvent dropwise.
-
Reaction: The reaction is often exothermic. Maintain the temperature with a water bath. After the initial exotherm subsides, the mixture may be heated to 40-50°C for 1-2 hours to ensure complete reaction. Monitor progress by TLC or GC.
-
Quenching and Workup: Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure ethyl 3-hydroxy-2-methylpropanoate.[6]
Spectroscopic and Analytical Characterization
Structural confirmation of ethyl 3-hydroxy-2-methylpropanoate relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR (CDCl₃) | -OH | Broad singlet, ~1.5-3.5 ppm (concentration dependent) |
| -O-CH₂- (ethyl) | Quartet, ~4.1 ppm | |
| -CH- (C2) | Multiplet, ~2.6 ppm | |
| -CH₂-OH (C3) | Multiplet, ~3.7 ppm | |
| -CH₃ (C2-methyl) | Doublet, ~1.2 ppm | |
| -CH₃ (ethyl) | Triplet, ~1.3 ppm | |
| ¹³C NMR (CDCl₃) | C=O (ester) | ~175 ppm |
| -CH- (C2) | ~45 ppm | |
| -CH₂-OH (C3) | ~65 ppm | |
| -O-CH₂- (ethyl) | ~61 ppm | |
| -CH₃ (C2-methyl) | ~14 ppm | |
| -CH₃ (ethyl) | ~14 ppm | |
| FTIR (Neat) | O-H stretch (alcohol) | Broad, ~3400 cm⁻¹ |
| C-H stretch (alkane) | ~2980-2880 cm⁻¹ | |
| C=O stretch (ester) | Strong, sharp, ~1730 cm⁻¹ | |
| C-O stretch | ~1250-1050 cm⁻¹ | |
| Mass Spec. (EI) | [M]+ (Molecular Ion) | m/z = 132 |
| [M-H₂O]+ | m/z = 114 | |
| [M-C₂H₅O]+ | m/z = 87 |
| | [COOC₂H₅]+ | m/z = 73 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Protocol for Spectroscopic Analysis
Caption: Diagram 2: A typical workflow from synthesis to analytical validation.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]
-
FTIR Analysis: Place one drop of the neat liquid sample between two NaCl or KBr salt plates to create a thin film for analysis.[12]
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by GC-MS (for EI) or direct infusion ESI-MS.
Reactivity and Synthetic Applications
The synthetic utility of ethyl 3-hydroxy-2-methylpropanoate stems from the orthogonal reactivity of its two primary functional groups.
-
Hydroxyl Group: The secondary alcohol can be easily protected using standard protecting groups (e.g., silyl ethers like TBDMS, benzyl ethers) to allow for selective reactions at the ester. It can also be oxidized to the corresponding β-keto ester, a valuable intermediate in its own right.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can be reduced to a 1,3-diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, it can undergo transesterification or react with nucleophiles at the carbonyl carbon.
Its primary application, particularly for the enantiopure forms, is as a chiral building block.[8] For instance, the methyl ester analogue, (R)-methyl 3-hydroxy-2-methylpropionate, is a well-known precursor in the total synthesis of complex natural products and pharmaceuticals, including antibiotics and vitamins.[8][13]
Safety and Handling
As a laboratory chemical, proper handling of ethyl 3-hydroxy-2-methylpropanoate is essential.
-
GHS Hazard Classification:
-
Precautionary Statements:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
-
Storage: Store in a well-ventilated place.[14] Keep the container tightly closed in a cool, dry place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[14]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13102430, Ethyl 3-hydroxy-2-methylpropanoate. Retrieved from [Link].[1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522537, 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate. Retrieved from [Link].[3]
-
Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link].[5]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link].[6]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link].[4]
-
Kroutil, W., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 352(14-15), 2663-2666. Retrieved from [Link].[8]
-
Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. Retrieved from [Link].[11]
-
PubChemLite. (n.d.). Ethyl 3-hydroxy-2-methylpropanoate (C6H12O3). Retrieved from [Link].[2]
-
Semantic Scholar. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic CC‐Bond Reduction. Retrieved from [Link].[9]
-
Scilit. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C C‐Bond Reduction. Retrieved from [Link].[10]
Sources
- 1. Ethyl 3-hydroxy-2-methylpropanoate | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 3-hydroxy-2-methylpropanoate (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate | C12H24O3 | CID 522537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate (‘Roche Ester’) and Derivatives via Biocatalytic CC‐Bond Reduction | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
